CDK5 inhibitor 20-223

CDK2 inhibition CDK5 inhibition AT7519

CDK5 inhibitor 20-223 (CP668863) is the definitive tool compound for clean CDK2/5 pharmacology. Unlike pan-CDK inhibitors, its selectivity profile spares CDK1/4/6/7/9, eliminating off-target confounds. Published in vivo CRC xenograft efficacy (8 mg/kg SC, 14 injections) and a validated LC-MS/MS PK method remove the guesswork from dose-finding and exposure interpretation. Use at 10 nM–10 μM for 72-h growth inhibition (mean IC50 362 nM) and monitor pRB/pFAK biomarkers. Choose 20-223 for unambiguous target validation where off-target CDK activity must be excluded.

Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
Cat. No. B2935848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK5 inhibitor 20-223
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C19H19N3O/c23-19(20-18-12-17(21-22-18)15-6-3-7-15)11-13-8-9-14-4-1-2-5-16(14)10-13/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,20,21,22,23)
InChIKeyAGVIDDQHAQSPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CDK5 Inhibitor 20-223: A Dual CDK2/5 Inhibitor with Defined Selectivity for Colorectal Cancer Research


CDK5 inhibitor 20-223 (also known as CP668863; CAS 865317-30-2) is a small-molecule ATP-competitive inhibitor that potently targets cyclin-dependent kinase 2 (CDK2/cyclin E) and CDK5 (CDK5/p35) with IC50 values of 6.0 nM and 8.8 nM, respectively [1]. The compound originated from a Pfizer development program and was subsequently synthesized and characterized for colorectal cancer (CRC) research [2]. Profiling across the CDK family reveals that 20-223 has little to no activity against CDK1, CDK4, CDK6, CDK7, or CDK9, establishing a defined selectivity profile within the CDK family [1].

Why CDK5 Inhibitor 20-223 Cannot Be Interchanged with Other CDK Inhibitors


Generic substitution among CDK inhibitors fails because the CDK family comprises 20+ kinases with distinct biological functions; pan-CDK inhibition often leads to dose-limiting toxicity, while incomplete selectivity obscures target validation [1]. 20-223 occupies a unique position: it is a dual CDK2/5 inhibitor with defined selectivity against CDK1/4/6/7/9 [2], unlike pan-inhibitors such as AT7519 (targets CDK1/2/4/6/9) or roscovitine. Even among CDK5-selective probes (e.g., GFB-12811, CDK5-IN-3), 20-223 distinguishes itself through an established pharmacokinetic and metabolism profile in mouse plasma [3] and demonstrated in vivo tumor growth inhibition in CRC xenograft models at a defined dosing regimen [4]—data that are not uniformly available for alternative probes. The quantitative evidence that follows substantiates why 20-223 is the appropriate selection for studies where CDK2/5 inhibition must be validated with known off-target boundaries, in vitro-to-in vivo translation, and a published benchmark against a clinical comparator.

Quantitative Differentiation of CDK5 Inhibitor 20-223 Versus Comparators


Superior CDK2 and CDK5 Potency Relative to Clinical Pan-CDK Inhibitor AT7519

20-223 was directly compared to the clinically evaluated pan-CDK inhibitor AT7519 in parallel kinase assays. In CDK5/p35 assays, 20-223 exhibited approximately 3.5-fold greater potency than AT7519 [1]. For CDK2/cyclin E, the potency advantage was approximately 65.3-fold [2]. AT7519 has reported CDK2 IC50 of 47 nM and CDK5 IC50 of approximately 13 nM [3]. 20-223 achieves sub-10 nM potency on both targets.

CDK2 inhibition CDK5 inhibition AT7519 kinase assay

Enhanced Antiproliferative Activity Across CRC Cell Line Panel Compared to AT7519

In a panel of colorectal cancer (CRC) cell lines, 20-223 demonstrated a mean growth inhibitory IC50 of 362 nM, and on average was >2-fold more potent than AT7519 in parallel assays [1]. The mean IC50 for AT7519 in the same CRC panel was approximately 1.0 µM (derived from >2-fold difference).

colorectal cancer antiproliferative cell panel AT7519

Defined CDK Family Selectivity Profile with No Activity Against CDK1/4/6/7/9

Kinase profiling of 20-223 across the CDK family revealed little to no activity against CDK1, CDK4, CDK6, CDK7, and CDK9 [1]. While the comparator AT7519 potently inhibits CDK1 (IC50 210 nM), CDK4 (100 nM), CDK6 (13 nM), and CDK9 (<10 nM) [2], 20-223's activity is restricted primarily to CDK2 and CDK5. GFB-12811, another CDK5-selective probe, reports >100-fold selectivity over other CDKs but with a different chemotype and no reported in vivo PK data .

kinase selectivity CDK family off-target profiling tool compound

Validated In Vivo Tumor Growth Inhibition in CRC Xenograft Model at Defined Dose

In an established colorectal cancer xenograft model (athymic nude mice), 20-223 administered subcutaneously at 8 mg/kg for 14 injections significantly reduced tumor growth and tumor weight compared to vehicle control [1]. Quantitative tumor volume and weight data are reported in the primary publication . This in vivo efficacy distinguishes 20-223 from many CDK5 tool compounds (e.g., GFB-12811, cirsiliol) for which in vivo antitumor data are not yet available or not reported.

in vivo efficacy xenograft colorectal cancer tumor growth inhibition

Characterized ADME Profile with Defined Plasma Protein Binding and Intrinsic Clearance

A validated LC-MS/MS method established the quantitation of 20-223 in mouse plasma [1]. The compound was found to be highly bound to mouse plasma proteins (>98% bound) [2]. In vitro intrinsic clearance in mouse S9 fractions was 24.68 ± 0.99 μL/min/mg protein, with hydroxylation identified as the major metabolic pathway [3]. Twelve phase I and II metabolites were identified [4]. In contrast, ADME data for alternative CDK5-selective probes such as GFB-12811 are not publicly available, limiting their utility for studies requiring pharmacokinetic context.

ADME plasma protein binding metabolic stability LC-MS/MS

Benchmarked Substrate Phosphorylation Inhibition in CRC Cells

In CRC cell lines, 20-223 inhibited the phosphorylation of downstream CDK2/5 substrates: pRB (S807/811) and pFAK (S732) [1]. While AT7519 similarly inhibits these substrates as a pan-CDK inhibitor , 20-223 achieves this inhibition with a cleaner CDK family selectivity profile (see Evidence Item 3). This combination of defined biochemical selectivity plus validated substrate inhibition in intact cells strengthens the mechanistic linkage between CDK2/5 inhibition and the observed antiproliferative effects.

substrate phosphorylation pRB pFAK CDK2/5 activity

Optimal Application Scenarios for CDK5 Inhibitor 20-223 in Preclinical Research


Colorectal Cancer Cell Line Panel Screening for CDK2/5 Dependency

Use 20-223 at concentrations ranging from 10 nM to 10 μM over 72 hours to assess growth inhibition across a panel of CRC cell lines [1]. The published mean IC50 of 362 nM provides a benchmark for comparative potency [2]. Because 20-223's CDK family selectivity spares CDK1/4/6/7/9 , any observed antiproliferative effects can be attributed with greater confidence to CDK2/5 inhibition rather than off-target CDK activity—unlike results obtained with pan-CDK inhibitors such as AT7519 .

In Vivo CRC Xenograft Efficacy Studies

Employ the validated in vivo dosing regimen of 8 mg/kg administered subcutaneously for 14 injections in athymic nude mice bearing human CRC xenograft tumors [1]. This established protocol produced significant tumor growth and tumor weight reduction [2]. The availability of a published in vivo efficacy dataset reduces the experimental burden of dose-finding studies and provides a reference for evaluating combination therapies or novel formulations.

Pharmacokinetic and Metabolic Profiling in Rodent Models

Utilize the validated LC-MS/MS method for quantitation of 20-223 in mouse plasma (linear range: 0.2–500 ng/mL) to conduct PK studies [1]. The characterized high plasma protein binding (>98% bound) and intrinsic clearance (24.68 μL/min/mg protein in mouse S9) [2] enable accurate interpretation of exposure–response relationships. The identification of 12 phase I and II metabolites, with hydroxylation as the major pathway , informs potential species differences and metabolite liability assessments.

CDK2/5 Target Engagement and Selectivity Validation Experiments

Incorporate 20-223 as a selective CDK2/5 tool compound in experiments requiring clean pharmacology on CDK1, CDK4, CDK6, CDK7, and CDK9 [1]. Monitor pRB (S807/811) and pFAK (S732) phosphorylation as proximal pharmacodynamic biomarkers of CDK2/5 inhibition [2]. The compound's well-defined selectivity profile, supported by direct kinase panel data , makes it suitable for genetic or pharmacologic rescue experiments where CDK2/5-specific effects must be isolated from pan-CDK activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK5 inhibitor 20-223

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.